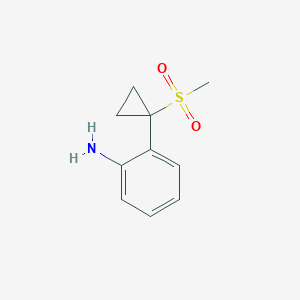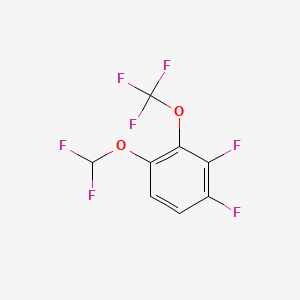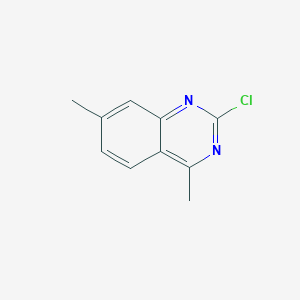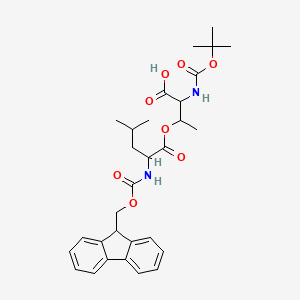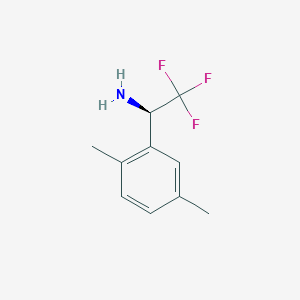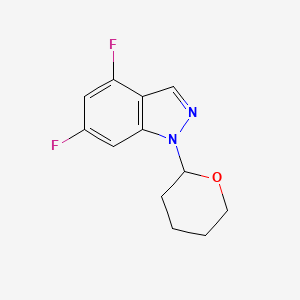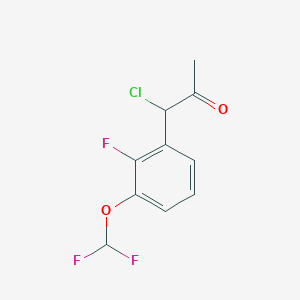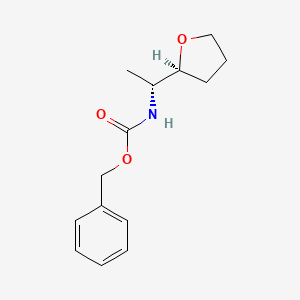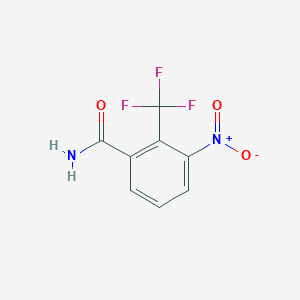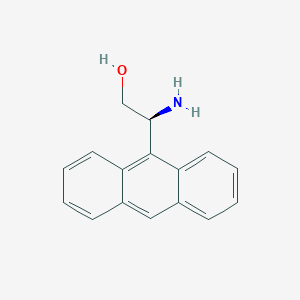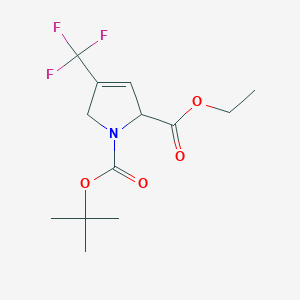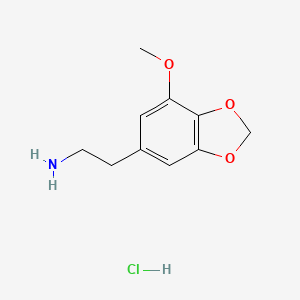
Lophophine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lophophine hydrochloride, also known as 3-methoxy-4,5-methylenedioxyphenethylamine hydrochloride, is a putative psychedelic and entactogen drug of the methylenedioxyphenethylamine class. It is closely related to mescaline and MMDA (3-methoxy-4,5-methylenedioxyamphetamine). This compound is the α-demethylated homologue of MMDA and has been suggested to be a natural constituent of peyote (Lophophora williamsii) due to its role as a chemical intermediate in the biosynthesis of several tetrahydroisoquinolines present in this cactus species .
Preparation Methods
The synthesis of Lophophine hydrochloride involves several steps. The primary synthetic route includes the following steps:
Starting Material: The synthesis begins with the appropriate benzodioxole derivative.
Methoxylation: The benzodioxole derivative undergoes methoxylation to introduce the methoxy group at the desired position.
Amine Introduction: The methoxylated intermediate is then subjected to a reaction with an appropriate amine to introduce the ethanamine side chain.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Lophophine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the ethanamine side chain.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lophophine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of methylenedioxyphenethylamine derivatives.
Biology: Research on its effects on serotonin receptors and its potential as a psychedelic agent.
Medicine: Investigations into its potential therapeutic uses, including mood elevation and euphoria without causing nausea.
Mechanism of Action
The mechanism of action of Lophophine hydrochloride is not fully understood, but it is believed to involve agonism at serotonin 5-HT2A receptors, similar to other psychedelic drugs like LSD and mescaline. This interaction leads to the modulation of neurotransmitter release and the alteration of perception, mood, and cognition .
Comparison with Similar Compounds
Lophophine hydrochloride is similar to other compounds in the methylenedioxyphenethylamine class, including:
Mescaline: Known for its hallucinogenic properties, mescaline is a naturally occurring psychedelic found in peyote.
MMDA: A synthetic psychedelic with similar effects to mescaline but with a different chemical structure.
2C-B: Another synthetic psychedelic with a methoxy group and a methylenedioxy group on the phenethylamine backbone.
This compound is unique in its specific substitution pattern and its potential natural occurrence in certain cacti .
Properties
CAS No. |
77158-52-2 |
|---|---|
Molecular Formula |
C10H14ClNO3 |
Molecular Weight |
231.67 g/mol |
IUPAC Name |
2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H |
InChI Key |
HAFFLVZSHUWNDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



